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3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid Documentation Hub

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  • Product: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
  • CAS: 95262-11-6

Core Science & Biosynthesis

Foundational

Technical Profile: 3-(2,3-Dichloroanilino)-3-oxopropanoic Acid

Subtitle: Synthetic Scaffold for 7,8-Dichloro-4-Quinolone Antibacterials and Kinase Inhibitors Executive Summary & Chemical Identity 3-(2,3-dichloroanilino)-3-oxopropanoic acid (also known as N-(2,3-dichlorophenyl)malona...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Synthetic Scaffold for 7,8-Dichloro-4-Quinolone Antibacterials and Kinase Inhibitors

Executive Summary & Chemical Identity

3-(2,3-dichloroanilino)-3-oxopropanoic acid (also known as N-(2,3-dichlorophenyl)malonamic acid) is a specialized bifunctional building block used primarily in the synthesis of nitrogen heterocycles. It serves as a critical intermediate for 7,8-dichloro-4-quinolinones , a scaffold class associated with broad-spectrum antibacterial agents (gyrase inhibitors) and emerging p38 MAPK inhibitors.

Unlike simple anilides, the presence of the


-keto acid moiety renders this molecule chemically versatile but thermally labile. It functions as a "masked" acetylating agent or a cyclization precursor, capable of undergoing Knorr-type or Gould-Jacobs-type cyclodehydrations to form fused ring systems.
Physicochemical Profile
PropertyValue / Description
CAS Number 95262-11-6
Molecular Formula

Molecular Weight 248.06 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, warm Ethanol; Sparingly soluble in Water
pKa (Predicted) ~3.4 (Carboxylic acid), ~12.5 (Amide N-H)
Stability Thermally Labile: Prone to decarboxylation >100°C to form 2,3-dichloroacetanilide.[1][2]
Storage Store at -20°C, desiccated. Avoid prolonged exposure to moisture.

Synthetic Protocols & Methodology

The synthesis of 3-(2,3-dichloroanilino)-3-oxopropanoic acid requires controlling the reactivity of the aniline nitrogen against the dicarbonyl electrophile. Two primary methods are recommended: the Meldrum's Acid Pathway (High Purity) and the Diethyl Malonate Pathway (Industrial Scalability).

Method A: The Meldrum's Acid Pathway (Recommended for R&D)

This method is superior for small-scale research as it avoids the use of harsh acid chlorides and minimizes oligomerization side products.

Reagents: 2,3-Dichloroaniline, Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Toluene.

  • Activation: Dissolve Meldrum's acid (1.1 eq) in toluene.

  • Amidation: Add 2,3-dichloroaniline (1.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (110°C) for 4 hours. The reaction is driven by the release of acetone and

    
    .
    
    • Mechanistic Insight: The aniline attacks the carbonyl of Meldrum's acid, opening the ring to form the malonamic acid directly, bypassing the ester intermediate.

  • Isolation: Cool the solution. The product often precipitates directly. If not, concentrate in vacuo and recrystallize from ethanol/hexane.

Method B: The Diethyl Malonate Pathway (Scalable)

Used when cost is the primary driver, though it requires a hydrolysis step.

  • Condensation: React 2,3-dichloroaniline with excess diethyl malonate (neat or in high-boiling ether) at 150°C.

    • Note: This yields Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate .

  • Hydrolysis: Treat the ester with 1N NaOH (aq) at ambient temperature for 2 hours.

    • Critical Control Point: Do not heat the basic solution, as this promotes decarboxylation of the resulting malonamic acid.

  • Acidification: Carefully acidify with cold 1N HCl to pH 2-3 to precipitate the free acid.

Core Application: Cyclization to Quinolones

The primary value of this compound lies in its conversion to 7,8-dichloro-4-hydroxyquinoline (also referred to as the 4-quinolone tautomer). This transformation is the foundational step for creating antibacterial libraries.

Mechanism of Action (Chemical)

The cyclization is an intramolecular Friedel-Crafts acylation (or Knorr synthesis variant). The steric bulk of the chlorine at the 2-position of the aniline ring directs the cyclization to the thermodynamically favored position, yielding the 7,8-dichloro isomer rather than the 5,6-dichloro isomer.

Experimental Workflow: Cyclodehydration

Reagents: Polyphosphoric Acid (PPA) or Eaton's Reagent (


 in Methanesulfonic acid).
  • Mixing: Mix 3-(2,3-dichloroanilino)-3-oxopropanoic acid with PPA (10 parts by weight) at 60°C until homogenous.

  • Cyclization: Ramp temperature to 120°C for 2 hours.

    • Observation: The mixture will darken significantly.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~7 with ammonium hydroxide to precipitate the quinolone.

Visualization: Synthesis & Cyclization Workflow

SynthesisWorkflow Aniline 2,3-Dichloroaniline (Starting Material) Intermediate 3-(2,3-dichloroanilino)- 3-oxopropanoic acid (Target Intermediate) Aniline->Intermediate Toluene, 110°C (-Acetone, -CO2) Meldrum Meldrum's Acid (Reagent) Meldrum->Intermediate Decarbox 2,3-Dichloroacetanilide (Degradation Product) Intermediate->Decarbox Heat >140°C (Without Cyclizing Agent) Quinolone 7,8-Dichloro-4-quinolinol (Final Scaffold) Intermediate->Quinolone PPA or Eaton's Rgt 120°C, Cyclodehydration

Figure 1: Synthetic pathway from aniline precursor to the quinolone scaffold, highlighting the critical thermal degradation risk.

Biological Relevance & Pharmacophore Logic

While the acid itself is an intermediate, the N-(2,3-dichlorophenyl) motif is a privileged structure in medicinal chemistry.

  • Antibacterial (Gyrase Inhibition): The cyclized 4-quinolone derivatives mimic the DNA-gyrase binding pocket. The 7,8-dichloro substitution pattern alters the electronic density of ring A, often enhancing activity against Gram-positive organisms (e.g., S. aureus) compared to unsubstituted analogs.

  • Kinase Inhibition (p38 MAPK): Derivatives where the carboxylic acid is converted to a urea or heterocycle (e.g., pyrazole) have shown affinity for p38 Mitogen-Activated Protein Kinase. The 2,3-dichloroaryl group fills a specific hydrophobic pocket (Selectivity Pocket) in the kinase ATP-binding site.

  • Trans-sialidase Inhibition: Analogs of N-phenylmalonamic acids have been explored as inhibitors of Trypanosoma cruzi trans-sialidase, a potential target for Chagas disease.

Safety & Handling Protocols

This compound is an intermediate and should be treated as a potential irritant and sensitizer.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

  • Decarboxylation Risk: Heating the dry solid above 140°C can cause rapid evolution of

    
    . Ensure reaction vessels are vented.
    
  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Spill Cleanup: Sweep up dry to avoid generating dust.[3] Neutralize surfaces with dilute sodium bicarbonate solution.

References

  • PubChem. (n.d.). 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid (CID 12218578). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2] (Fundamental reference for the cyclization chemistry of anilino-malonates).

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. (Context on 7-chloro/dichloro quinoline scaffolds). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic Acid

Executive Summary This application note details a robust, two-step protocol for the synthesis of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (CAS: 95262-11-6). This compound serves as a critical building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (CAS: 95262-11-6). This compound serves as a critical building block in the development of quinolone antibiotics and heterocyclic pharmacophores (e.g., precursors to aripiprazole analogs).

While direct condensation of anilines with malonic acid is possible, it often suffers from bis-acylation side products and difficult purification. This guide utilizes an Ethyl Malonyl Chloride route, isolating the stable ethyl ester intermediate to ensure high purity (>98%) before mild saponification. This modular approach allows for rigorous quality control at the intermediate stage, essential for GMP-compliant workflows.

Strategic Synthesis Architecture

Retrosynthetic Analysis

The synthesis is designed to overcome the low nucleophilicity of the electron-deficient 2,3-dichloroaniline.

  • Challenge: The chlorine atoms at positions 2 and 3 withdraw electron density from the amino group, making it sluggish toward weak electrophiles (like diethyl malonate).

  • Solution: Use of Ethyl Malonyl Chloride (a highly reactive acyl chloride) drives the reaction to completion under mild conditions.

  • Protection: The carboxylic acid tail is "masked" as an ethyl ester, preventing premature decarboxylation or polymerization.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion and the critical control points (CCPs).

SynthesisPath cluster_mech Mechanism: Nucleophilic Acyl Substitution SM1 2,3-Dichloroaniline (Starting Material) Inter Ethyl 3-[(2,3-dichlorophenyl) amino]-3-oxopropanoate (Stable Intermediate) SM1->Inter Step 1: Acylation DCM, Et3N, 0°C -> RT Reagent Ethyl Malonyl Chloride (Acylating Agent) Reagent->Inter Target 3-[(2,3-Dichlorophenyl) amino]-3-oxopropanoic Acid (Final Product) Inter->Target Step 2: Saponification NaOH, EtOH, Acid Workup

Figure 1: Synthetic workflow from 2,3-dichloroaniline to the target acid via the ester intermediate.

Material Safety & Handling (HSE)

Critical Warning: 2,3-Dichloroaniline is highly toxic and dangerous for the environment. All operations must be performed in a functioning fume hood.

CompoundCASHazard ClassHandling Precautions
2,3-Dichloroaniline 608-27-5Acute Tox. 3 (H301, H311, H331); STOT RE 2Double nitrile gloves; dedicated waste stream for chlorinated organics.
Ethyl Malonyl Chloride 36239-09-5Skin Corr.[1] 1B (H314)Moisture sensitive. Dispense under inert gas (

/Ar).
Dichloromethane (DCM) 75-09-2Carc. 2 (H351)Use in well-ventilated hood; avoid latex gloves (permeable).

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoate

Objective: To covalently attach the malonate backbone while retaining the ester protecting group.

Reagents:

  • 2,3-Dichloroaniline (16.2 g, 100 mmol)

  • Ethyl malonyl chloride (16.6 g, 110 mmol, 1.1 eq)

  • Triethylamine (

    
    ) (12.1 g, 120 mmol, 1.2 eq)
    
  • Dichloromethane (DCM) (150 mL) - Anhydrous

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solubilization: Charge the flask with 2,3-dichloroaniline and anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (

    
    ) in one portion. The solution may darken slightly.
    
  • Acylation: Add Ethyl malonyl chloride dropwise via the addition funnel over 30 minutes. Note: Maintain internal temperature < 10°C to prevent bis-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The aniline spot (

      
      ) should disappear.
      
  • Workup:

    • Quench with water (100 mL).

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/pyridine.

    • Wash with saturated

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or use flash chromatography if high purity is required immediately.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Hydrolysis to Target Acid

Objective: Selective saponification of the ester without decarboxylating the sensitive beta-amido acid.

Reagents:

  • Ethyl ester intermediate (from Protocol A) (13.8 g, 50 mmol)

  • Sodium Hydroxide (NaOH) (2M aqueous solution, 50 mL, 100 mmol)

  • Ethanol (50 mL)

Procedure:

  • Dissolution: In a 250 mL flask, dissolve the ethyl ester in Ethanol.

  • Saponification: Add the 2M NaOH solution dropwise.

  • Reaction: Stir at RT for 2–3 hours . Do not heat above 40°C, as beta-amido acids are prone to thermal decarboxylation.

    • Checkpoint: The reaction mixture should become homogeneous (clear) as the salt forms.

  • Workup:

    • Concentrate the mixture on a rotary evaporator to remove most of the Ethanol (do not distill to dryness).

    • Cool the remaining aqueous residue to 0°C.

    • Acidification: Slowly add 2M HCl while stirring until pH reaches ~2.0. A thick white precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 40°C (Max) for 12 hours.

Process Analytical Technology (PAT) & QC

The following analytical markers confirm the identity and purity of the final product.

TechniqueExpected SignalInterpretation
HPLC

shift vs Ester
Acid elutes earlier than the ester on C18 (Reverse Phase).
1H-NMR (DMSO-d6)

12.5 (s, 1H)
Carboxylic acid proton (-COOH ).
1H-NMR (DMSO-d6)

9.8 (s, 1H)
Amide proton (-NH -).
1H-NMR (DMSO-d6)

3.4 (s, 2H)
Methylene group (-CO-CH2 -CO-).
Mass Spec (ESI-) m/z 246/248[M-H]- ion (Characteristic chlorine isotope pattern).

Troubleshooting & Optimization

Common Failure Modes
  • Bis-Acylation (Impurity X):

    • Symptom:[2][3] A lipophilic impurity appears in Step 1.

    • Cause: Excess ethyl malonyl chloride or high temperature.

    • Fix: Strictly control stoichiometry (1.05–1.1 eq) and keep addition at 0°C.

  • Decarboxylation:

    • Symptom:[2][3] Gas evolution during acidification; loss of mass; NMR shows acetyl group (-COCH3) instead of malonyl.

    • Cause: Acidification at high temperature or drying at >50°C.

    • Fix: Acidify cold (0°C) and vacuum dry at mild temperatures.

  • Poor Solubility:

    • Symptom:[2][3] Aniline does not dissolve in DCM.

    • Fix: Use THF (Tetrahydrofuran) as an alternative solvent; it solubilizes polar anilines better.

Alternative "Green" Route (Lab Scale Only)

For small-scale (<5g) synthesis where avoiding acid chlorides is preferred, Meldrum's Acid can be used.

  • Protocol: Reflux 2,3-dichloroaniline with Meldrum's acid in Toluene for 4 hours. The product precipitates directly upon cooling.

  • Note: This route is less scalable due to the cost of Meldrum's acid but avoids the hydrolysis step [1].

References

  • Nagel, U., Radau, G., & Link, A. (2011).[4] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.[4]

  • Sigma-Aldrich. (n.d.). Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate Product Sheet.

  • PubChem. (n.d.).[5][6] 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid (Compound Summary). [5]

  • Vertex AI Search. (2025). Synthetic protocols for N-aryl malonamic acids.

Sources

Application

Application Note: Synthesis of 7,8-Dichloro-4-hydroxyquinoline-3-carboxylate Esters via the Gould-Jacobs Reaction

Executive Summary & Application Scope The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarials, antibacterials, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarials, antibacterials, and anti-inflammatory drugs.[1] The Gould-Jacobs reaction represents one of the most robust and versatile methods for constructing the 4-hydroxyquinoline (quinolin-4-one) core.[2][3][4] This application note provides a detailed, field-proven guide for researchers and drug development professionals on the synthesis of ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate. The protocol starts with the reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM), a critical activated form of diethyl malonate, followed by a high-temperature thermal cyclization.

This document elucidates the underlying reaction mechanism, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting. The methodologies described herein are foundational for the synthesis of precursors for advanced pharmaceutical intermediates, such as 4-chloroquinolines, which are pivotal for developing novel bioactive molecules.[1][5]

The Gould-Jacobs Reaction: Mechanistic Insights

The synthesis of the quinoline ring from an aniline and a malonic ester derivative is not a single transformation but a sequential process.[3] A direct reaction between 2,3-dichloroaniline and diethyl malonate is inefficient. The process requires an activated malonate, typically diethyl ethoxymethylenemalonate (DEEM), to proceed effectively.[6] The reaction unfolds in two primary stages:

  • Nucleophilic Vinylic Substitution: The reaction initiates with a nucleophilic attack by the amino group of 2,3-dichloroaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-((2,3-dichloroanilino)methylene)malonate.[3] This step is typically conducted under mild heating and can often be performed neat.[7][8]

  • Thermal Intramolecular Cyclization: The critical ring-forming step requires significant thermal energy. The intermediate undergoes a 6-electron electrocyclization reaction at high temperatures (typically >240 °C), followed by the elimination of a second molecule of ethanol.[3] This concerted process forms the quinoline ring system, yielding ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate. This product exists in a tautomeric equilibrium with its keto form, ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3]

The overall mechanistic pathway is illustrated below.

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2,3-Dichloroaniline 2,3-Dichloroaniline Intermediate Diethyl 2-((2,3- dichloroanilino)methylene)malonate 2,3-Dichloroaniline->Intermediate Nucleophilic Substitution (+ DEEM) -EtOH DEEM Diethyl Ethoxymethylenemalonate Product Ethyl 4-hydroxy-7,8- dichloroquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp) -EtOH

Caption: Figure 1: Gould-Jacobs Reaction Mechanism

Experimental Protocols

This section details the two-stage protocol for the synthesis of ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate.

Protocol 1: Synthesis of Diethyl 2-((2,3-dichloroanilino)methylene)malonate (Intermediate)

3.1.1. Rationale This initial condensation step creates the acyclic precursor necessary for cyclization. Using DEEM provides a reactive electrophile for the aniline nucleophile, and running the reaction neat at a moderate temperature drives the reaction to completion by removing the ethanol byproduct.

3.1.2. Materials & Equipment

  • Reagents: 2,3-Dichloroaniline (98%+, CAS: 608-27-5), Diethyl ethoxymethylenemalonate (DEEM, 98%+, CAS: 87-13-8).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer hotplate, magnetic stir bar, oil bath, condenser, vacuum line.

3.1.3. Procedure

  • To a 100 mL round-bottom flask, add 2,3-dichloroaniline (8.1 g, 50 mmol).

  • Add diethyl ethoxymethylenemalonate (11.9 g, 11 mL, 55 mmol, 1.1 eq.).

  • Equip the flask with a magnetic stir bar and a condenser.

  • Heat the mixture in an oil bath at 120-125 °C with continuous stirring for 2 hours.[8] The reaction mixture will become homogeneous and ethanol will begin to distill off.

  • After 2 hours, cool the reaction mixture to room temperature (approx. 25 °C).

  • The product, diethyl 2-((2,3-dichloroanilino)methylene)malonate, will typically solidify upon cooling. If it remains an oil, scratch the inside of the flask or add a seed crystal to induce crystallization.

  • Add n-hexane (50 mL) to the flask and stir the solid for 15 minutes to triturate.

  • Filter the solid product using a Büchner funnel and wash with cold n-hexane (2 x 20 mL).

  • Dry the white to off-white crystalline solid under vacuum.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate

3.2.1. Rationale The intramolecular cyclization requires high thermal energy to overcome the activation barrier for the 6-electron ring closure. A high-boiling, inert solvent like diphenyl ether provides the necessary temperature environment (ca. 250 °C) without participating in the reaction.[5] The product is sparingly soluble in this solvent upon cooling, allowing for its isolation by precipitation.

3.2.2. Materials & Equipment

  • Reagents: Diethyl 2-((2,3-dichloroanilino)methylene)malonate (from Protocol 1), Diphenyl ether (99%+, CAS: 101-84-8), n-Hexane.

  • Equipment: High-temperature heating mantle or sand bath, 250 mL three-neck round-bottom flask, high-temperature thermometer, mechanical stirrer, condenser.

3.2.3. Procedure

  • Place diphenyl ether (100 mL) into a 250 mL three-neck flask and heat to 250 °C using a heating mantle or sand bath.

  • In a separate beaker, dissolve diethyl 2-((2,3-dichloroanilino)methylene)malonate (6.72 g, 20 mmol) in a minimum amount of warm diphenyl ether (approx. 30 mL).

  • Slowly add the solution of the intermediate dropwise to the pre-heated diphenyl ether over 15 minutes with vigorous stirring.

  • Maintain the reaction temperature at 250-255 °C for 30 minutes after the addition is complete. Monitor the reaction for the cessation of ethanol evolution.

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature. A precipitate will form.

  • Add n-hexane (100 mL) to the cooled mixture to further precipitate the product and reduce the viscosity of the solution.

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with n-hexane (3 x 50 mL) to completely remove the diphenyl ether.

  • Dry the resulting solid, ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate, under vacuum.

Data Summary & Process Optimization

Table of Reaction Parameters
ParameterProtocol 1: CondensationProtocol 2: Cyclization
Key Reactant 2,3-DichloroanilineDiethyl 2-((2,3-dichloroanilino)methylene)malonate
Stoichiometry 1.1 eq. of DEEMN/A
Solvent Neat (or minimal high-boiling solvent)Diphenyl Ether
Temperature 120-125 °C250-255 °C
Reaction Time 2 hours30 minutes
Typical Yield 85-95%70-85%
Insights for Experimental Optimization
  • Reagent Purity: The purity of the starting 2,3-dichloroaniline is crucial. Impurities can lead to side products and discoloration.

  • Temperature Control: For the cyclization step, maintaining a temperature of at least 240 °C is critical for efficient ring closure.[5] Below this temperature, the reaction rate is significantly slower, leading to incomplete conversion.

  • Microwave-Assisted Synthesis: Modern approaches have demonstrated that the Gould-Jacobs reaction can be significantly accelerated using microwave irradiation.[9][10] Heating the neat mixture of aniline and DEEM in a microwave synthesizer to temperatures of 250 °C can yield the final cyclized quinoline product in minutes, bypassing the need for a high-boiling solvent and dramatically reducing reaction time.[9] This is a highly recommended optimization for rapid library synthesis.

  • Alternative Solvents: While diphenyl ether is standard, other high-boiling inert solvents like Dowtherm A can also be used. The key is a boiling point exceeding 240 °C.

Safety & Troubleshooting

  • Hazard Analysis:

    • 2,3-Dichloroaniline: Toxic by inhalation, ingestion, and skin absorption.[11] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Diphenyl Ether: Can cause irritation. The primary hazard is its high temperature during the reaction. Use caution to avoid severe burns. Ensure the reaction setup is secure.

    • High Temperatures: The cyclization reaction is run at very high temperatures. Use a sand bath or a heating mantle with a temperature controller for safe and stable heating. Do not use an oil bath for temperatures exceeding 200 °C.

  • Troubleshooting Guide:

    • Low Yield in Protocol 1: Ensure the temperature is sufficient to drive off ethanol. An excess of DEEM (up to 1.2 eq) can help drive the reaction to completion.

    • Dark-Colored Product in Protocol 2: This may indicate decomposition due to excessive temperature or prolonged reaction time. Ensure the temperature does not significantly exceed 260 °C.

    • Product is Oily/Gummy: This is often due to residual diphenyl ether. Ensure thorough washing with n-hexane or another suitable non-polar solvent. Multiple triturations may be necessary.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Experimental_Workflow Figure 2: Overall Experimental Workflow start Start: Reagents p1 Protocol 1: Condensation Reaction (120°C, 2h, Neat) start->p1 2,3-Dichloroaniline + DEEM process process purify purify product product purify1 Workup: Cool, Triturate with Hexane, Filter p1->purify1 intermediate Diethyl 2-((2,3-dichloroanilino) methylene)malonate purify1->intermediate Isolated Intermediate p2 Protocol 2: Thermal Cyclization (250°C, 30min, Diphenyl Ether) intermediate->p2 purify2 Workup: Cool, Precipitate with Hexane, Filter & Wash p2->purify2 final_product Ethyl 4-hydroxy-7,8- dichloroquinoline-3-carboxylate purify2->final_product Final Product

Caption: Figure 2: Overall Experimental Workflow

References

  • Kaur, M., & Singh, M. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3378-3389. [Link]

  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6437. [Link]

  • Nishikawa, T., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 5(33), 21061-21068. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. PrepChem.com. [Link]

  • Sallam, A. A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

  • Abbas, A. F., et al. (2020). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. organic-chemistry.org. [Link]

  • Li, J. J. (2009). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Google Patents. (n.d.). Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
  • Google Patents. (n.d.). Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Grzegorz, M., et al. (1997). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Organometallics, 16(25), 5543-5552.
  • Kappe, C. O., et al. (1997). Malonates in Cyclocondensation Reactions. Molecules, 2(2), 37-48. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. orgsyn.org. [Link]

  • Eckstein, Z., et al. (1961). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 9, 441-446.
  • R Discovery. (2017). Reaction of N-chloroamines with carbanions derived from ethyl acetoacetate and diethyl malonate. R Discovery. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3377. [Link]

  • ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

Sources

Method

Application Note: Synthesis of 7,8-Dichloro-4-hydroxy-2-quinolone via PPA-Mediated Cyclization

Abstract This application note details the protocol for converting 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (CAS: 95262-11-6) into the pharmacologically significant scaffold 7,8-dichloro-4-hydroxy-2(1H)-quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for converting 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (CAS: 95262-11-6) into the pharmacologically significant scaffold 7,8-dichloro-4-hydroxy-2(1H)-quinolinone . This transformation utilizes a Polyphosphoric Acid (PPA) mediated intramolecular Friedel-Crafts acylation (cyclodehydration). The resulting 7,8-dichloroquinoline core is a critical intermediate in the synthesis of NMDA receptor antagonists, antimalarials, and specific kinase inhibitors. This guide provides optimized reaction parameters, mechanistic insights, and purification strategies to maximize yield and purity.

Introduction & Chemical Strategy

The starting material, 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (also known as


-(2,3-dichlorophenyl)malonamic acid), represents a "pre-assembled" acyclic precursor. Unlike the traditional Knorr synthesis which often requires the in situ formation of the 

-ketoanilide from aniline and a

-ketoester, this precursor allows for a direct, single-step cyclization.
Structural Analysis & Regiochemistry

The 2,3-dichloro substitution pattern on the aniline ring dictates the regioselectivity of the cyclization:

  • Steric Blockade: The chlorine atom at the C2 position (ortho) blocks one side of the amine, forcing cyclization to occur exclusively at the C6 position (the other ortho position).

  • Electronic Deactivation: The two chlorine atoms are electron-withdrawing (inductive effect), reducing the nucleophilicity of the aromatic ring. This necessitates the use of Polyphosphoric Acid (PPA) , which acts as both a solvent and a potent Lewis/Brønsted acid catalyst to drive the electrophilic aromatic substitution on the deactivated ring.

Reaction Pathway

The reaction proceeds via the activation of the carboxylic acid terminus by PPA, followed by intramolecular electrophilic attack on the aromatic ring.

Mechanism Start Precursor: N-(2,3-dichlorophenyl) malonamic acid Act Activation: Mixed Anhydride with PPA Start->Act + H+ / - H2O Cyc Cyclization: Electrophilic Attack at C6 Act->Cyc Intramolecular SEAr Prod Product: 7,8-Dichloro-4-hydroxy- 2-quinolone Cyc->Prod Re-aromatization Tautomerization

Figure 1: Mechanistic pathway for the conversion of the malonamic acid precursor to the quinolone scaffold.

Experimental Protocol

Materials & Equipment
  • Precursor: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (Purity >97%).

  • Reagent: Polyphosphoric Acid (PPA) (83-85%

    
     content). Note: High viscosity.[1][2]
    
  • Equipment: Overhead mechanical stirrer (essential due to viscosity), oil bath, internal temperature probe.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge a round-bottom flask with Polyphosphoric Acid (PPA) . Use a ratio of 10:1 (w/w) relative to the starting material (e.g., 50 g PPA for 5 g precursor).

  • Heat the PPA to 80–90°C with gentle stirring. Reasoning: PPA is too viscous at room temperature to allow efficient mixing.[1]

  • Add the 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid portion-wise over 10 minutes. Ensure the solid is fully dispersed and no clumps remain.

Step 2: Cyclization (The Critical Phase)
  • Increase the temperature to 120°C .

  • Maintain stirring at 120°C for 2 to 3 hours .

    • Monitoring: The reaction mixture will turn from a suspension to a clear, dark orange/brown solution as the starting material dissolves and cyclizes.

    • Caution: Do not exceed 140°C. Higher temperatures promote tar formation and decomposition of the dichloro-aromatic system.

Step 3: Quenching & Isolation
  • Cool the reaction mixture to approximately 80°C . Do not cool to RT, or the PPA will solidify into a glass.

  • Pour the hot reaction mixture slowly into a beaker containing crushed ice (approx. 10x the volume of PPA) with vigorous stirring.

    • Safety: This step is exothermic. Ensure the ice bath is maintained.

  • Stir the resulting aqueous suspension for 1 hour to hydrolyze any remaining polyphosphoric esters and ensure full precipitation of the product.

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the filter cake copiously with water (until pH of filtrate is neutral) to remove residual phosphoric acid.

  • Wash with a small amount of cold ethanol to remove non-polar impurities.

Step 4: Purification
  • Recrystallization: The crude solid is typically off-white to pale brown. Recrystallize from DMF/Ethanol or Glacial Acetic Acid .

  • Dissolve the crude solid in boiling solvent, filter hot (to remove insoluble char), and allow to cool slowly.

  • Collect crystals by filtration and dry under vacuum at 60°C.

Process Workflow Visualization

Workflow Prep PREPARATION Heat PPA to 90°C Disperse Precursor React REACTION Heat to 120°C 2-3 Hours Prep->React Dissolution Quench QUENCH Pour into Ice Water Hydrolyze Esters React->Quench Cool to 80°C Isolate ISOLATION Filter Precipitate Wash to Neutral pH Quench->Isolate Precipitation Purify PURIFICATION Recrystallize (DMF or AcOH) Isolate->Purify Crude Solid

Figure 2: Operational workflow for the synthesis of 7,8-dichloro-4-hydroxy-2-quinolone.

Analytical Validation

To confirm the identity of the product 7,8-dichloro-4-hydroxy-2-quinolone (Formula:


; MW: 230.05), compare spectral data against the following expected values.
Expected NMR Data (DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH 11.5 - 12.0Singlet (br)1HLactam NH (Exchangeable)
OH 10.5 - 11.0Singlet (br)1HC4-Hydroxyl (Enol form)
H-5 7.85Doublet (

Hz)
1HAromatic (Ortho to C4)
H-6 7.40Doublet (

Hz)
1HAromatic (Ortho to H-5)
H-3 5.80 - 6.00Singlet1HQuinoline C3-H

Note: The product exists in tautomeric equilibrium between the 4-hydroxy-2-quinolone and 2,4-quinolinediol forms. In DMSO, the 2-quinolone form usually predominates.

Mass Spectrometry
  • Method: ESI-MS (Negative or Positive mode).

  • Expected m/z: 228/230/232 (M-H)

    
     or 230/232/234 (M+H)
    
    
    
    .
  • Pattern: Distinctive isotope pattern for two chlorine atoms (

    
    ):
    
    • M : M+2 : M+4 ratio approx 9 : 6 : 1 .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Charring Reaction temperature >140°C or "hot spots" due to poor stirring.Use an oil bath (not mantle) for even heating. Ensure mechanical stirring is vigorous.
Incomplete Reaction Precursor not fully dissolved in PPA.Ensure PPA is pre-heated to 90°C before adding solid. Increase reaction time to 4 hours.
Gummy Product Incomplete hydrolysis of PPA esters during quench.Extend the stirring time in ice water (Step 3.3) to at least 1 hour.
Isomer Contamination Unlikely with 2,3-dichloroaniline due to steric blocking.If unknown peaks appear, check starting material purity (ensure it is not 3,4-dichloro isomer).

References

  • Reactions of Malonanilic Acids: Determining the cyclization pathways of N-arylmalonamic acids using polyphosphoric acid. Journal of Organic Chemistry.

  • Polyphosphoric Acid in Organic Synthesis: Comprehensive review of PPA as a reagent for cyclodehydration.

  • Synthesis of 4-Hydroxy-2-quinolones: Standard protocols for Knorr-type cyclizations.

  • Starting Material Data: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (PubChem CID 12218579).

Sources

Application

Application Note: Optimization of High-Yield Cyclization of 3-(2,3-dichloroanilino)-3-oxopropanoic acid

Abstract & Strategic Overview The cyclization of 3-(2,3-dichloroanilino)-3-oxopropanoic acid (an -arylmalonamic acid derivative) is a critical step in the synthesis of 7,8-substituted quinolone antibiotics and antimalari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The cyclization of 3-(2,3-dichloroanilino)-3-oxopropanoic acid (an


-arylmalonamic acid derivative) is a critical step in the synthesis of 7,8-substituted quinolone antibiotics and antimalarial scaffolds. While often broadly categorized under 4-hydroxyquinoline synthesis , this specific transformation yields the 2,4-dihydroxyquinoline  scaffold (often existing as the 4-hydroxy-2-quinolone tautomer).

This guide addresses the specific challenges posed by the 2,3-dichloro substitution pattern . The steric bulk and electronic deactivation of the dichloro-ring require optimized thermal conditions and specific acid catalysis to drive the intramolecular Friedel-Crafts acylation (Knorr cyclization) while minimizing decarboxylation prior to ring closure.

Key Technical Challenges:

  • Regioselectivity: Ensuring ring closure occurs at the sterically accessible C6 position (ortho to the amine) rather than competing side reactions.

  • Viscosity Management: Polyphosphoric acid (PPA) is the standard catalyst but presents mass-transfer issues at lower temperatures.

  • Thermal Control: Balancing reaction rate (requires >100°C) against the risk of charring or uncontrolled exotherms.

Chemical Mechanism & Pathway[1][2][3][4][5][6][7]

The reaction follows a Knorr Quinoline Synthesis pathway.[1][2][3][4][5] The starting material, 3-(2,3-dichloroanilino)-3-oxopropanoic acid, undergoes acid-catalyzed dehydration to form a reactive electrophile (likely an acylium ion or protonated carbonyl), which attacks the aromatic ring.

Reaction Scheme

The 2,3-dichloro substitution on the aniline ring directs the cyclization to the only available ortho-position (the original C6 of the aniline), resulting in a 7,8-dichloro substitution pattern in the final quinoline.

ReactionMechanism SM 3-(2,3-dichloroanilino)- 3-oxopropanoic acid Inter Acylium/Enol Intermediate SM->Inter PPA, 120°C (Dehydration) TS Sigma Complex (Ring Closure) Inter->TS Intramolecular F-C Acylation Prod 7,8-dichloro-4-hydroxy- 2(1H)-quinolone TS->Prod -H+ (Re-aromatization)

Caption: Mechanistic flow of the acid-catalyzed cyclization. PPA acts as both solvent and Lewis acid catalyst.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for reproducibility and high yield (>85%).

ParameterSpecificationScientific Rationale
Reagent Polyphosphoric Acid (PPA)High

content (83-85%) acts as a powerful dehydrating agent and solvent. Sulfuric acid often leads to lower yields due to sulfonation side-products.
PPA:Substrate Ratio 5:1 to 10:1 (w/w)Sufficient volume is required to maintain stirrability. PPA viscosity drops significantly above 100°C.
Reaction Temp 120°C – 140°CBelow 120°C: Reaction stalls or is incomplete. Above 150°C: Significant tar formation and decarboxylation of the side chain.
Reaction Time 1.5 – 3.0 HoursMonitor by HPLC. Extended heating promotes degradation.
Quench pH pH 7.0 – 8.0The product is amphoteric. It precipitates best near neutral pH.

Detailed Experimental Protocol

Equipment Prerequisites
  • Overhead mechanical stirrer (Magnetic stirring is insufficient for PPA).

  • Oil bath or heating mantle with precise temperature control.

  • Internal temperature probe (thermocouple).

  • Dropping funnel (if adding liquid reactants, though solid addition is standard here).

Step-by-Step Methodology
Phase 1: Preparation and Heating
  • Charge PPA: Into a 3-neck round-bottom flask, charge Polyphosphoric Acid (100 g) (approx. 10x weight of substrate).

  • Pre-heat: Heat the PPA to 80–90°C with gentle stirring.

    • Why: PPA is extremely viscous at room temperature. Pre-heating facilitates the dispersion of the starting material.

  • Substrate Addition: Add 3-(2,3-dichloroanilino)-3-oxopropanoic acid (10.0 g) portion-wise over 15 minutes.

    • Control: Monitor internal temperature. Ensure no sudden exotherm occurs. The mixture should remain a stirrable slurry/solution.

Phase 2: Cyclization (The Reaction)[6]
  • Ramp Temperature: Increase the temperature to 120–130°C .

  • Maintain: Hold at this temperature for 2 hours .

    • Observation: The mixture will turn from a light suspension to a deep orange/brown solution.

    • IPC (In-Process Control): Take a small aliquot (1 drop), quench in water (1 mL), and analyze by HPLC/TLC. Look for the disappearance of the starting material peak.[7]

Phase 3: Quench and Isolation
  • Cooling: Cool the reaction mass to 80–90°C .

    • Note: Do not cool to RT yet, or the PPA will solidify and become impossible to pour.

  • Quench: Slowly pour the hot reaction mixture into Ice Water (500 mL) with vigorous stirring.

    • Safety: This is highly exothermic. Add slowly to prevent splashing.

  • Precipitation: The resulting solution will be highly acidic (pH < 1). The product may partially precipitate.[5]

  • Neutralization: Slowly add 50% NaOH solution or solid Sodium Carbonate while monitoring pH. Adjust to pH 7–8 .

    • Why: The 4-hydroxy-2-quinolone scaffold has acidic protons (OH/NH). At very high pH, it forms a soluble salt. At very low pH, it is protonated. Neutral pH maximizes precipitation.

  • Filtration: Stir the slurry for 30 minutes to ensure complete crystal growth. Filter the solid under vacuum.

  • Washing: Wash the cake copiously with Water (3 x 50 mL) to remove phosphate salts.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Results
  • Appearance: Off-white to tan solid.

  • Yield: 80–90% (Theoretical).

  • Purity: >95% (HPLC).

Process Flow Diagram (Workflow)

ProtocolFlow start Start: Charge PPA Heat to 90°C add Add Substrate (Portion-wise) start->add react Heat to 130°C Hold 2 Hours add->react check IPC: HPLC Check Complete? react->check check->react No quench Pour into Ice Water (Exothermic) check->quench Yes neutral Adjust pH to 7-8 (Precipitation) quench->neutral filter Filter & Wash (Remove Phosphates) neutral->filter dry Dry at 60°C Final Product filter->dry

Caption: Operational workflow for the PPA-mediated cyclization.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: Temperature too low (<110°C) or insufficient stirring (mass transfer limitation).

  • Solution: Ensure internal temperature reaches 125°C. Use a high-torque overhead stirrer.

  • Alternative: If PPA is problematic, Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) can be used. It is less viscous and operates at lower temperatures, though it is more expensive [1].

Issue: Product is Colored/Impure
  • Cause: Oxidative degradation at high temperatures (>140°C).

  • Solution: Keep reaction time under 3 hours. Perform a charcoal treatment during recrystallization (dissolve in hot DMF/Ethanol, treat with carbon, filter, precipitate with water).

Issue: "Gummy" Precipitate
  • Cause: Incomplete neutralization or trapped phosphate salts.

  • Solution: Ensure the quench volume is large (10x reaction volume). Triturate the solid in refluxing water or methanol after filtration.

Safety & Handling (HSE)

  • Polyphosphoric Acid: Corrosive and causes severe burns. It is highly hygroscopic. Wear full PPE (face shield, chemically resistant gloves).

  • Thermal Hazard: The reaction is run at 130°C. The quench into water releases significant heat.

  • Waste Disposal: The filtrate contains high concentrations of phosphates. Neutralize before disposal according to local environmental regulations.

References

  • BenchChem Technical Support. (2025).[5] Synthesis of Quinolin-2-ones: Troubleshooting Knorr Quinoline Synthesis. Retrieved from

  • Staskun, B. (1964).[2] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." Journal of Organic Chemistry, 29(5), 1153–1157.[2] Retrieved from

  • Filo. (2025). Mechanism of Knorr Quinoline Synthesis.[1][2][3][4][5] Retrieved from

  • MDPI. (2025). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules. Retrieved from

  • ResearchGate. (2010). "Synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester." Revista de Chimie. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid

Compound: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid CAS: 95262-11-6 (Analogous to N-(2,3-dichlorophenyl)malonamic acid) Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid CAS: 95262-11-6 (Analogous to N-(2,3-dichlorophenyl)malonamic acid) Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. This guide addresses the solubility, stability, and handling of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid in Dimethyl Sulfoxide (DMSO).

Technical Warning: This compound belongs to the class of malonamic acids . While soluble in DMSO, it possesses a beta-carboxylic acid moiety susceptible to thermal decarboxylation . Improper heating during dissolution will degrade your compound into 2,3-dichloroacetanilide, permanently altering your experimental results.

Module 1: Dissolution Protocol (Standard Operating Procedure)

Objective: Prepare a stable stock solution (typically 10 mM – 50 mM) without inducing degradation.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

    • Why? The dichlorophenyl ring renders the molecule lipophilic. Presence of water (from low-grade or old DMSO) significantly reduces solubility and causes precipitation.

  • Vessel: Amber glass vial (protects from light; prevents plasticizer leaching).

  • Equipment: Vortex mixer, Ultrasonic bath (with temperature control).

Step-by-Step Workflow
  • Calculation: Calculate the required volume of DMSO.

    • Formula:

      
      
      
  • Addition: Add the calculated volume of Anhydrous DMSO to the solid. Do not add solid to liquid.

  • Agitation (Stage 1): Vortex at medium speed for 30–60 seconds.

    • Observation: If the solution is clear, stop here.

  • Agitation (Stage 2 - If solid persists):

    • Use Pulse Sonication : Sonicate for 30 seconds, then rest for 30 seconds.

    • CRITICAL: Keep the water bath temperature below 35°C .

    • Reasoning: Continuous sonication generates localized heat spots that trigger decarboxylation of the malonic acid group.

  • Inspection: Verify clarity using a focused light source (Tyndall effect check).

Module 2: Troubleshooting Logic (Precipitation & Stability)

Visual Troubleshooting Guide

SolubilityLogic Start Issue: Compound Won't Dissolve or Precipitates CheckWater Check DMSO Water Content Start->CheckWater IsOld Is DMSO old/hygroscopic? CheckWater->IsOld NewDMSO Action: Use Fresh Anhydrous DMSO (Water reduces solubility of lipophilic ring) IsOld->NewDMSO Yes CheckConc Check Concentration IsOld->CheckConc No IsHigh > 50-100 mM? CheckConc->IsHigh Dilute Action: Dilute to < 50 mM (Saturation Limit Reached) IsHigh->Dilute Yes CheckHeat Did you heat > 50°C? IsHigh->CheckHeat No CheckHeat->NewDMSO No (Unknown cause) Degraded CRITICAL FAILURE: Compound likely Decarboxylated. Discard and restart. CheckHeat->Degraded Yes

Figure 1: Decision tree for troubleshooting solubility issues. Note the critical path regarding heat-induced degradation.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Cloudiness upon water addition "Crash-out" Effect. The lipophilic dichlorophenyl group is insoluble in water.Do not add water directly to the stock. Dilute the DMSO stock into the aqueous buffer slowly with vortexing. Keep final DMSO < 1%.
Bubbling during dissolution Decarboxylation. Release of CO2 gas.Discard sample. You heated the sample too aggressively. The compound has degraded to the acetamide derivative.
Solution turns brown/dark Oxidation. Anilines are prone to oxidation.Ensure the vial is sealed tight under nitrogen/argon if storing for >24 hours. Store at -20°C.
Oiling out Supersaturation. The concentration is too high for the solvent polarity. Add more DMSO or mild warming (max 35°C).

Module 3: Stability & Degradation Mechanism

Users often assume DMSO is inert. However, for malonamic acid derivatives , the combination of DMSO (polar) and heat can lower the energy barrier for decarboxylation.

The Degradation Pathway

Degradation Compound Target Compound (Malonamic Acid) Heat Heat (>50°C) or Acidic pH Compound->Heat Transition Transition State (6-membered ring) Heat->Transition Product Degradant: 2,3-Dichloroacetanilide Transition->Product Gas CO2 Gas (Bubbles) Transition->Gas

Figure 2: Thermal degradation mechanism. The loss of CO2 is irreversible.

Storage Recommendations:

  • Short Term (Hours): Room temperature, dark.

  • Long Term (Weeks/Months): -20°C or -80°C.

  • Freeze-Thaw: Limit to < 3 cycles. Aliquot stocks to avoid repeated thawing, which introduces moisture (DMSO is hygroscopic) and promotes precipitation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this DMSO stock for cell culture (in vitro) assays? A: Yes, but with strict dilution limits.

  • Solubility Limit: When diluting into media (RPMI/DMEM), the high lipophilicity of the dichlorophenyl ring may cause precipitation if the concentration is too high.

  • Toxicity Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking your compound's effect.

  • Protocol: Dilute the DMSO stock into the media while vortexing. Do not add media to the DMSO stock.

Q2: I need to adjust the pH. Can I add acid or base? A:

  • Base (Safe): Adding equimolar mild base (e.g., Triethylamine or DIPEA) will deprotonate the carboxylic acid, forming a salt. This significantly increases solubility in both DMSO and aqueous buffers.

  • Acid (Risk): Do not add strong acids (HCl). Acidic conditions catalyze the decarboxylation mechanism shown in Figure 2.

Q3: How do I filter sterilize the solution? A: Use a Nylon or PTFE (Teflon) 0.22 µm syringe filter.

  • Avoid: Cellulose Acetate (DMSO dissolves it).

  • Tip: Ensure the compound is fully dissolved before filtration. Filtering a cloudy solution removes your compound, resulting in a "false negative" in your assay.

Q4: Can I analyze this by LC-MS? A: Yes.

  • Expected Mass: [M-H]- (Negative mode) is often more sensitive for carboxylic acids.

  • Sample Prep: Dilute the DMSO stock with Acetonitrile:Water (50:50) before injection. Injecting pure DMSO can cause peak broadening and carryover in the column.

References

  • PubChem. 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid (Analogous Structure Data).[1] National Library of Medicine.[1] Link[1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Physical Properties.Link

  • Corey, E.J. The Mechanism of the Decarboxylation of Malonic Acid Derivatives. Journal of the American Chemical Society. Link

  • Escalante, J. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives.[2] Green and Sustainable Chemistry.[2] Link

  • Sigma-Aldrich. DMSO Product Specification & Cell Culture Suitability (Hybri-Max).[3]Link

Sources

Optimization

Recrystallization solvents for N-(2,3-dichlorophenyl)malonamic acid

A Guide to Recrystallization, Purification, and Troubleshooting Welcome to the technical support center for the purification of N-(2,3-dichlorophenyl)malonamic acid. As a Senior Application Scientist, I've designed this...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Recrystallization, Purification, and Troubleshooting

Welcome to the technical support center for the purification of N-(2,3-dichlorophenyl)malonamic acid. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with both the foundational principles and the practical, field-tested protocols necessary for obtaining high-purity material. This document moves beyond simple step-by-step instructions to explain the causality behind our procedural choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the recrystallization of N-(2,3-dichlorophenyl)malonamic acid.

Q1: What are the key physicochemical properties of N-(2,3-dichlorophenyl)malonamic acid that influence solvent selection?

Understanding the molecule's structure is critical. N-(2,3-dichlorophenyl)malonamic acid possesses several key features:

  • A Carboxylic Acid Group (-COOH): This is a polar, protic group capable of strong hydrogen bonding.

  • An Amide Group (-CONH-): This group is also polar and can participate in hydrogen bonding.

  • A Dichlorinated Phenyl Ring: This large, nonpolar aromatic ring, substituted with two chlorine atoms, significantly increases the molecule's hydrophobicity.

The compound has a molecular weight of approximately 260.07 g/mol and a predicted LogP (a measure of lipophilicity) of around 2.65.[1] This combination of polar functional groups on a nonpolar backbone makes it a classic candidate for recrystallization from polar organic solvents. It will be poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water at room temperature.[2]

Q2: What is the fundamental principle of recrystallization and how does it achieve purification?

Recrystallization is a purification technique based on differential solubility.[3] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[2][4] In an ideal scenario:

  • The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Insoluble impurities can be filtered off at this stage.

  • The solution is then allowed to cool slowly. As it cools, the solubility of the target compound decreases, and it begins to form crystals.

  • Because crystal lattice formation is a highly specific process, impurity molecules that do not fit perfectly into the growing lattice are excluded and remain dissolved in the cold solvent (the "mother liquor").[4][5]

  • The pure crystals are then collected by filtration.

Q3: What solvents are recommended as a starting point for this specific compound?

  • Primary Recommendation: Ethanol. Structurally analogous compounds, such as N-(3,5-dichlorophenyl)maleamic acid and N-(2-chloro-4-nitrophenyl)maleamic acid, have been successfully recrystallized from ethanol.[6][7] Ethanol's polarity and ability to hydrogen bond effectively solvate the carboxylic acid and amide groups at high temperatures.

  • Secondary Candidates: Acetonitrile or Acetone. For amides, polar aprotic solvents can also be excellent choices. Acetonitrile, in particular, is often effective for achieving high-quality crystals.[8]

The following table summarizes potential solvents and their suitability.

SolventBoiling Point (°C)PolarityPredicted Suitability for N-(2,3-dichlorophenyl)malonamic acidRationale
Water100HighPoor (as a single solvent)The large dichlorophenyl ring makes the molecule too hydrophobic for significant solubility, even when hot. May be useful as an anti-solvent.
Hexanes / Heptane69 / 98Very LowPoor (as a single solvent)Cannot effectively solvate the polar carboxylic acid and amide groups. Excellent as an anti-solvent.
Toluene111LowPoorUnlikely to be polar enough to dissolve the compound sufficiently.
Ethyl Acetate77MediumModerateMay be a good candidate. Balances polarity for the functional groups with the nonpolar backbone.
Ethanol 78 High Excellent Proven effective for analogous structures.[6][7] Good balance of polarity and hydrogen bonding capability.
Acetone56HighGoodA strong polar aprotic solvent that should effectively dissolve the compound when hot. Its low boiling point can be advantageous for removal.
Acetonitrile82HighGoodOften an excellent choice for amide recrystallization, known for producing well-defined crystals.[8]

Solvent Selection and Optimization Workflow

The process of finding the ideal solvent system is systematic. The following workflow guides you from initial screening to optimization.

Solvent_Selection_Workflow start_node Start: Crude N-(2,3-dichlorophenyl) malonamic acid process_node1 Place ~20 mg crude solid in a test tube start_node->process_node1 Small-scale test process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node info_node info_node process_node2 Add candidate solvent (e.g., Ethanol) dropwise process_node1->process_node2 process_node3 Heat mixture to boiling (with agitation) process_node2->process_node3 decision1 Does it fully dissolve? process_node3->decision1 bad_result1 Insoluble. Discard solvent. decision1->bad_result1 No process_node4 Allow to cool slowly to room temp, then ice bath decision1->process_node4 Yes decision2 Do abundant crystals form? process_node4->decision2 result_node1 Good single solvent found! Proceed to bulk recrystallization. decision2->result_node1 Yes decision3 Consider mixed solvent system? decision2->decision3 No / Poor Yield bad_result2 Solubility too high. Discard solvent. decision3->bad_result2 No info_node1 Use this solvent (good solvent) and select a miscible anti-solvent (e.g., Water or Hexane) decision3->info_node1 Yes process_node5 Dissolve crude in min. hot 'good' solvent. Add 'anti-solvent' dropwise until cloudy. info_node1->process_node5 process_node6 Reheat to clarify, then cool slowly. process_node5->process_node6 decision4 Do abundant crystals form? process_node6->decision4 result_node2 Good mixed solvent system found! Proceed to bulk recrystallization. decision4->result_node2 Yes bad_result3 System unsuitable. Try another pair. decision4->bad_result3 No

Caption: Workflow for selecting a suitable recrystallization solvent.

Experimental Protocol: Recrystallization from Ethanol

This protocol assumes ethanol has been identified as a suitable single solvent.

Materials:

  • Crude N-(2,3-dichlorophenyl)malonamic acid

  • Ethanol (Reagent grade or higher)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or steam bath)

  • Stemless funnel and filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Gently heat the mixture to a boil while stirring or swirling.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure a good yield.[2][9] If you add too much, the solution will not be saturated upon cooling, resulting in poor recovery.[10]

  • (Optional) Hot Filtration for Insoluble Impurities: If you observe insoluble material (e.g., dust, inorganic salts) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. Keep the receiving flask warm to prevent premature crystallization in the funnel.[11]

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5] Rapid cooling traps impurities.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product from the cold solvent.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor adhering to the crystal surfaces. Using cold solvent minimizes the loss of your purified product.[9]

  • Drying: Allow the crystals to dry completely on the filter under vacuum. For final drying, the crystals can be transferred to a watch glass or drying dish.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This guide provides solutions to common problems.

Caption: A decision tree for troubleshooting common recrystallization issues.

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12] This typically happens for one of two reasons:

  • High Concentration of Impurities: Impurities can depress the melting point of the compound, causing it to separate as a low-melting eutectic mixture.

  • Rapid Cooling: If the solution becomes supersaturated at a temperature that is above the compound's melting point, it will separate as an oil.

Solution: The most effective remedy is to reheat the solution containing the oil until it fully redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly. Then, allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature. This encourages crystallization to begin at a lower temperature.[10][12]

Q5: My final yield is very low. What are the most common causes?

A low yield is one of the most frequent frustrations in recrystallization. The primary culprits are almost always procedural:

  • Using Too Much Solvent: This is the most common error.[12] If you use more than the minimum amount of hot solvent needed for dissolution, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or failing to use an ice bath, can leave a substantial amount of product in solution.

  • Excessive Washing: Washing the collected crystals with too large a volume of cold solvent, or with solvent that is not adequately chilled, will dissolve and wash away some of your product.[9]

To improve your yield, focus on using the absolute minimum volume of boiling solvent, ensure complete cooling, and wash your final crystals sparingly with ice-cold solvent.

References

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • N-(3,5-Dichlorophenyl)maleamic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-(2,3-DICHLOROPHENYL)MALEAMIC ACID. (n.d.). CAS号查询. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectrum of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the predicted 1H NMR spectrum of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid, a compound of interest in medicinal chemistry. By dissecting its anticipated spectral features and comparing them with structurally related molecules, we offer a comprehensive framework for its identification and characterization.

Predicting the 1H NMR Spectrum: A Step-by-Step Rationale

The structure of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid combines a dichlorinated aromatic ring, an amide linkage, and a malonic acid-derived backbone. Each of these functionalities will give rise to distinct signals in the 1H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, we can predict the key features of its spectrum.

A. The Aromatic Region (δ 7.0-8.5 ppm):

The 2,3-dichlorophenyl group will exhibit a complex multiplet pattern due to the coupling between the three adjacent aromatic protons. The electron-withdrawing nature of the two chlorine atoms and the amino group will deshield these protons, causing them to resonate at a relatively low field. For comparison, the 1H NMR spectrum of 2,3-dichloroaniline shows signals in this region.[1][2] The proton ortho to the amino group is expected to be the most deshielded.

B. The Amide Proton (δ 8.0-9.5 ppm):

The proton attached to the nitrogen atom of the amide group is typically observed as a broad singlet in the region of 8.0-9.5 ppm.[3][4] Its chemical shift can be highly variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character, which can sometimes lead to restricted rotation and the observation of distinct conformers.[4]

C. The Methylene Protons (δ ~3.5 ppm):

The two protons of the methylene group (-CH2-) are situated between two electron-withdrawing groups: the amide carbonyl and the carboxylic acid carbonyl. This positioning will cause a significant deshielding effect. The 1H NMR spectrum of malonic acid, a structural precursor, shows a singlet for the methylene protons at approximately 3.45 ppm in acetone-d6 and 3.26 ppm in DMSO-d6.[5] Therefore, a singlet for the methylene protons in our target molecule is anticipated around this chemical shift.

D. The Carboxylic Acid Proton (δ 10-13 ppm):

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often between 10 and 13 ppm.[3][6][7] This broadness is a result of rapid chemical exchange with residual water or other acidic protons in the sample.

Comparative Spectral Analysis: Distinguishing Features

To confidently identify 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid, it is crucial to compare its predicted spectrum with those of potential starting materials and structurally similar compounds.

CompoundKey 1H NMR FeaturesReference
2,3-Dichloroaniline Complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm) and a broad singlet for the -NH2 protons.[1][2]
Malonic Acid A singlet for the methylene (-CH2-) protons (around δ 3.3-3.5 ppm) and a broad singlet for the carboxylic acid protons (δ > 10 ppm).[5]
3-[(3,5-dichlorophenyl)amino]-3-oxopropanoic acid A different aromatic splitting pattern due to the meta-substitution of the chlorine atoms. A singlet for the methylene protons and broad singlets for the amide and carboxylic acid protons are still expected.[8]

The distinct substitution pattern on the aromatic ring of the target molecule will produce a unique set of multiplets, which will be the primary distinguishing feature when compared to isomers like the 3,5-dichloro derivative.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for structural confirmation, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amide and carboxylic acid protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the 1H NMR spectrum of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid.

G cluster_0 Spectrum Acquisition cluster_1 Initial Analysis cluster_2 Signal Assignment cluster_3 Structural Confirmation A Prepare Sample in Deuterated Solvent B Acquire 1D 1H NMR Spectrum A->B C Identify Solvent and TMS Peaks B->C D Calibrate Chemical Shift Scale C->D E Integrate All Signals D->E F Assign Broad Singlet > 10 ppm to -COOH E->F G Assign Broad Singlet ~8-9.5 ppm to -NH- F->G H Assign Multiplets in 7-8.5 ppm Region to Aromatic Protons G->H I Assign Singlet ~3.5 ppm to -CH2- H->I J Verify Integration Ratios (1:1:3:2) I->J K Compare with Predicted Spectrum J->K L Analyze Coupling Patterns of Aromatic Signals K->L M Confirm Structure L->M

Caption: Workflow for 1H NMR spectral interpretation.

Conclusion

The 1H NMR spectrum of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid is predicted to exhibit a unique set of signals corresponding to its aromatic, amide, methylene, and carboxylic acid protons. A thorough analysis of the chemical shifts, integration, and coupling patterns, especially when compared with the spectra of its precursors and structural isomers, is essential for its unambiguous identification. The experimental and interpretive workflows provided in this guide offer a robust framework for researchers engaged in the synthesis and characterization of this and related molecular entities.

References

  • New Journal of Chemistry. Supporting Information. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University Chemistry. 1 H NMR Spectrum of Amide Compounds. [Link]

  • PubChem. 2,3-Dichloroaniline. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • The Royal Society of Chemistry. 1,1′-bis(di-tert-butylphosphino) ferrocene copper(I) complex catalyzed C–H activation and carboxylation of terminal alkynes. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Pharmaffiliates. CAS No : 614-20-0 | Product Name : 3-Oxo-3-phenylpropanoic acid. [Link]

  • PubChem. 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid. [Link]

  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubChem. 3-Amino-3-Oxopropanoic Acid. [Link]

  • SpectraBase. 3-(2,4-Dichlorophenyl)propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 3-Amino-2-(3-chlorophenyl)-3-oxopropanoic acid. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis of N-(2,3-dichlorophenyl)malonamic acid

Abstract This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of N-(2,3-dichlorophenyl)malonamic acid, a compound of interest in synthetic chemistry and potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of N-(2,3-dichlorophenyl)malonamic acid, a compound of interest in synthetic chemistry and potential drug development pathways. By dissecting its molecular structure into constituent functional groups—a carboxylic acid, a secondary amide, and a dichlorinated aromatic ring—we can predict and interpret its infrared spectrum with high fidelity. This document serves as a practical reference for researchers, offering a detailed breakdown of expected vibrational modes, a comparative analysis with a structurally simpler analog, a validated experimental protocol for data acquisition, and a discussion of complementary analytical techniques for comprehensive structural elucidation.

Introduction: The Role of FTIR in Structural Elucidation

In the rigorous process of chemical synthesis and characterization, FTIR spectroscopy stands as a rapid, non-destructive, and highly informative first-line analytical technique. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule like N-(2,3-dichlorophenyl)malonamic acid, which contains multiple functional groups, FTIR is indispensable for confirming its synthesis and purity. The presence, absence, and precise position of absorption bands corresponding to its carboxylic acid, amide, and substituted aromatic moieties provide definitive structural evidence. This guide explains the causality behind the expected spectral features, grounding the interpretation in the fundamental principles of molecular vibrations and the electronic effects imposed by the molecule's unique substitution pattern.

Molecular Structure and Key Functional Groups

To effectively interpret the FTIR spectrum, we must first visualize the molecule's structure and identify the bonds responsible for characteristic absorptions. N-(2,3-dichlorophenyl)malonamic acid is comprised of three key regions:

  • Carboxylic Acid: The -COOH group, which is known for its distinct and often broad IR signals due to strong hydrogen bonding.

  • Secondary Amide: The -CONH- linkage, which presents its own set of characteristic bands (Amide I and Amide II).

  • Dichlorinated Phenyl Ring: The aromatic ring substituted with two chlorine atoms, which influences the electronic environment and contributes specific C-H, C=C, and C-Cl vibrations.

Figure 1: Molecular structure of N-(2,3-dichlorophenyl)malonamic acid with key functional groups highlighted.

Predicted FTIR Absorption Bands and Interpretation

The vibrational frequencies of the functional groups in N-(2,3-dichlorophenyl)malonamic acid are summarized below. In a solid-state measurement (e.g., KBr pellet or ATR), intermolecular hydrogen bonding is expected to be significant, influencing the positions of the O-H, N-H, and C=O bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity/ShapeRationale and Expected Characteristics
3300–2500O-H stretchCarboxylic AcidStrong, very broadThis extremely broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[1][2] It will likely overlap with C-H stretching vibrations.
~3300N-H stretchSecondary AmideMedium, sharpA single peak is expected for the secondary amide N-H bond.[3] Its position indicates hydrogen bonding, and it will appear superimposed on the broad O-H band.
~3050C-H stretchAromatic RingMedium to weak, sharpAromatic C-H stretches typically appear just above 3000 cm⁻¹.[4] These may be visible as small, sharp peaks on the shoulder of the broad O-H band.
2950–2850C-H stretchAliphatic (CH₂)Medium, sharpSymmetric and asymmetric stretches of the methylene (-CH₂-) group will be present, likely also overlapping with the O-H band.[5]
~1710C=O stretchCarboxylic AcidStrong, sharpThe carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is very intense and appears around this frequency.[6][7]
~1660C=O stretch (Amide I)Secondary AmideStrong, sharpThis is the characteristic Amide I band, primarily due to the C=O stretch of the amide group.[3][8] Its position is lower than a typical ketone due to resonance.
~1540N-H bend (Amide II)Secondary AmideMedium to strongThe Amide II band arises from a coupling of the N-H in-plane bend and C-N stretch.[3][8] This peak, along with the Amide I band, is highly diagnostic for secondary amides.
1600–1450C=C stretchAromatic RingMedium to weakMultiple bands are expected in this region due to the complex in-ring vibrations of the phenyl group.[4]
~1420O-H bendCarboxylic AcidMediumThis in-plane bending vibration is another characteristic feature of carboxylic acids.[2]
~1300C-N stretchAromatic AmineStrongAromatic amines display a strong C-N stretching absorption in the 1340-1250 cm⁻¹ region.[8]
~1250C-O stretchCarboxylic AcidStrongThis band corresponds to the stretching of the C-O single bond in the carboxylic acid group.[2]
850–600C-Cl stretchAryl HalideStrongThe C-Cl stretching vibrations for aromatic chlorides appear in this lower frequency region of the spectrum.[5][9] The exact position depends on the substitution pattern.

Comparative Analysis: N-(2,3-dichlorophenyl)malonamic acid vs. N-phenylmalonamic acid

To understand the spectroscopic contribution of the chlorine substituents, it is instructive to compare the predicted spectrum of the target molecule with that of its non-halogenated analog, N-phenylmalonamic acid.

FeatureN-(2,3-dichlorophenyl)malonamic acidN-phenylmalonamic acid (Predicted)Spectroscopic Difference & Rationale
Aromatic C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹Minimal change expected.
Amide/Acid Peaks N-H (~3300), C=O (~1710, ~1660), N-H bend (~1540)Similar positions expectedThe electronic withdrawing effect of the chlorides may cause a slight high-frequency shift (5-10 cm⁻¹) in the C=O bands, but the overall pattern will be conserved.
Aromatic C=C Peaks 1600-1450 cm⁻¹1600-1450 cm⁻¹The substitution pattern will alter the relative intensities and exact positions of these bands, providing a distinct fingerprint.
C-Cl Stretch Present (850–600 cm⁻¹) Absent This is the most definitive difference. The presence of one or more strong bands in this region is clear evidence of the chlorine atoms.[9]
Aromatic C-H Out-of-Plane Bending Fingerprint region (<900 cm⁻¹)Fingerprint region (<900 cm⁻¹)The positions of these strong bands are highly diagnostic of the aromatic substitution pattern. A 1,2,3-trisubstituted pattern for the target will differ significantly from the monosubstituted pattern of the analog.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the preparation of a solid sample for analysis using the Potassium Bromide (KBr) pellet technique, a self-validating method that minimizes spectral artifacts when performed correctly.

Objective: To obtain a high-resolution, transmission FTIR spectrum of N-(2,3-dichlorophenyl)malonamic acid.

Materials:

  • N-(2,3-dichlorophenyl)malonamic acid (1-2 mg, finely ground)

  • FTIR-grade Potassium Bromide (KBr) (~200 mg, desiccated)

  • Agate mortar and pestle

  • Pellet-pressing die and hydraulic press

  • FTIR Spectrometer

Methodology:

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty. Purge the instrument with dry air or nitrogen if available. Collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Gently grind ~200 mg of dry KBr in the agate mortar to a fine powder. Expert Tip: KBr is hygroscopic; work quickly and use KBr that has been stored in a desiccator at >100°C to avoid a broad water band (~3400 cm⁻¹) in the spectrum.

    • Add 1-2 mg of the sample to the KBr. The optimal ratio is approximately 1:100.

    • Grind the mixture thoroughly for 2-3 minutes until it is a homogenous, fine powder. Inadequate grinding is a primary cause of poor-quality spectra with sloping baselines and scattering effects.

  • Pellet Pressing:

    • Carefully transfer a portion of the powder mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. Causality: The high pressure causes the KBr to flow and fuse, trapping the analyte in the transparent salt matrix.

    • Gently release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent.

  • Data Acquisition:

    • Place the KBr pellet into the spectrometer's sample holder.

    • Acquire the sample spectrum using the same parameters as the background scan.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Perform baseline correction and peak picking.

    • Compare the observed peak positions with the predicted values in Table 1 to confirm the structure.

Comprehensive Analytical Workflow

FTIR is a powerful tool, but for unambiguous structure confirmation, it should be integrated into a broader analytical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Skeleton) FTIR->NMR Confirm Backbone MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirm Mass Final Structure Elucidated MS->Final Final Confirmation

Figure 2: A logical workflow for the comprehensive characterization of a synthesized compound.

Alternative and Complementary Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the number and connectivity of protons, showing distinct signals for the aromatic, N-H, methylene, and carboxylic acid protons. ¹³C NMR would identify all unique carbon atoms, including the carbonyl carbons of the amide and acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight, confirming the elemental formula. The fragmentation pattern could also offer further structural clues, such as the loss of the carboxylic acid group.

Conclusion

The FTIR spectrum of N-(2,3-dichlorophenyl)malonamic acid is rich with information, providing a robust method for its identification. The key diagnostic features are the simultaneous presence of a very broad O-H stretch from the carboxylic acid, a sharp N-H stretch, strong Amide I and Amide II bands characteristic of the secondary amide linkage, and tell-tale absorptions in the low-frequency region confirming the C-Cl bonds. By comparing this spectral fingerprint against known values for its constituent parts and analyzing it alongside data from complementary techniques like NMR and MS, researchers can achieve unambiguous structural confirmation with a high degree of confidence.

References

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic Acid

Executive Summary & Chemical Profile[1] 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (also known as N-(2,3-dichlorophenyl)malonamic acid) is a halogenated aromatic amide intermediate. Unlike standard organic acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid (also known as N-(2,3-dichlorophenyl)malonamic acid) is a halogenated aromatic amide intermediate. Unlike standard organic acids, the presence of the 2,3-dichloroaniline moiety mandates strict segregation from general organic waste streams. Improper disposal (e.g., mixing with non-halogenated solvents or standard incineration) risks the formation of polychlorinated dibenzodioxins/furans (PCDD/Fs) and damage to incinerator scrubbers due to HCl generation.

Chemical Identity Table
PropertySpecification
Chemical Name 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
Functional Class Halogenated Aromatic Carboxylic Acid / Anilide
CAS Number Verify specific isomer/salt on vendor SDS (Note: Related esters often use CAS 95262-11-6)
Molecular Formula C₉H₇Cl₂NO₃
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (Chronic), Corrosive (if in concentrated acid form)
Waste Classification Halogenated Organic Waste (Requires High-Temp Incineration)

Risk Assessment & Segregation Strategy

The "Halogen Rule" (Causality of Protocol)

The defining characteristic of this compound for disposal is the Carbon-Chlorine (C-Cl) bond.

  • Why Segregate? Standard organic waste is often used as "fuel blending" for cement kilns. Halogenated compounds cannot be used in this manner without specific permits because they generate hydrochloric acid (HCl) upon combustion, corroding standard equipment.

  • Environmental Impact: Incomplete combustion of chlorinated aromatics at temperatures <1,100°C can synthesize dioxins, which are persistent organic pollutants (POPs).

Operational Directive: This compound must NEVER be poured down the drain or mixed into "General Non-Halogenated Organic" waste drums (e.g., Acetone/Ethanol waste).

Waste Stream Decision Logic

The following diagram illustrates the mandatory segregation workflow for this compound.

WasteSegregation Start Waste Generation: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Toxic' Solid->SolidContainer ContamDebris Contaminated Debris (Gloves, Weigh Boats) ContamDebris->SolidContainer Destruction Final Disposal: High-Temp Incineration w/ Scrubber SolidContainer->Destruction SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous (pH < 4) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Neutralization Required Adjust pH to 6-8 Aqueous->Neutralize HaloStream Stream: HALOGENATED ORGANIC (Do Not Mix with Non-Halogenated) Organic->HaloStream Neutralize->HaloStream If mixed with organics HaloStream->Destruction

Figure 1: Decision matrix for segregating halogenated aromatic waste. Note the strict separation of liquid streams into the "Halogenated" category.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, synthesis products, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers, as residual acid may corrode them.

  • Labeling: Apply a hazardous waste label with the following specific identifiers:

    • Constituent: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid.[2]

    • Hazard Checkbox: Toxic, Irritant.

    • Code: If your facility uses internal coding, mark as "Halogenated Solid."

  • Storage: Store in a satellite accumulation area (SAA) compatible with acids. Keep away from strong bases (e.g., Sodium Hydroxide) and oxidizers.

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Applicability: Reaction mixtures or analytical waste containing the compound.

  • Halogenated Solvent Stream:

    • If the compound is dissolved in solvents like Dichloromethane (DCM), Methanol, or Acetonitrile, the entire mixture defaults to "Halogenated Waste."

    • Threshold: Even if the halogenated content is <2%, many disposal vendors require the whole drum be treated as halogenated to ensure compliance with EPA 40 CFR 261.

  • Aqueous Solutions (Acidic):

    • Step 1 (Check pH): If the solution is highly acidic (pH < 2), it is a D002 (Corrosive) waste.

    • Step 2 (Neutralization - Optional but Recommended): To prevent drum corrosion or exothermic reactions in the waste container, slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste carboy.

    • Step 3 (Container): Pour into the "Aqueous Halogenated Waste" carboy.

CRITICAL WARNING: Do not mix this acidic waste with Cyanide or Sulfide salts. This compound is an acid; mixing with cyanides will release fatal HCN gas.

Spill Management Workflow

In the event of a benchtop spill, immediate containment is required to prevent surface contamination and inhalation of dust.

SpillResponse Assess 1. Assess Volume (<50g = Lab Scale) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95) Assess->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Neutralize 4. Deactivation Apply NaHCO3 (if wet/acidic) Contain->Neutralize Collect 5. Collection Scoop into HazWaste Jar Neutralize->Collect Clean 6. Decon Wash surface with soap/water Collect->Clean

Figure 2: Sequential workflow for managing laboratory-scale spills.

Spill Cleanup Kit Requirements:

  • Absorbent: Polypropylene pads or vermiculite.

  • Neutralizer: Sodium Bicarbonate (for acid neutralization).

  • PPE: Double nitrile gloves (0.11 mm minimum thickness) are recommended due to the chlorinated aromatic nature, which can permeate standard latex.

Regulatory Compliance & References

US EPA Classifications (RCRA)

While 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid is not explicitly listed on the P-List or U-List by name, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Characteristic Waste: If the pH is ≤ 2, it carries the D002 (Corrosive) code.[3]

  • Toxic Constituents: As a halogenated organic, it contributes to the "Halogenated Organic Compounds" (HOC) load restrictions for land disposal (40 CFR 268).

Self-Validation Checklist

Before signing off on the waste manifest, verify:

References
  • U.S. Environmental Protection Agency. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • PubChem. Compound Summary: 2-[(2,3-Dichlorophenyl)amino]phenylacetic acid (Structural Analog).[4] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).

  • Sigma-Aldrich (Merck). Safety Data Sheet Management. (General reference for SDS access).

Sources

Handling

Personal protective equipment for handling 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid

Comprehensive Safety and Handling Guide: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid This guide provides essential safety and logistical information for the handling and disposal of 3-[(2,3-dichlorophenyl)amino]-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid

This guide provides essential safety and logistical information for the handling and disposal of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid. As a compound featuring a dichlorophenyl group, an amide linkage, and a dicarboxylic acid moiety, a multi-faceted approach to safety is paramount. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols for its constituent chemical functionalities.

Hazard Identification and Risk Assessment

  • Dichlorophenyl Group: Compounds containing dichlorophenyl groups can be irritating to the skin, eyes, and respiratory tract.[1] Some halogenated organic compounds are also suspected to have long-term health effects, and as such, minimizing exposure is a critical aspect of safe handling.[2][3]

  • Aromatic Amine Functionality: Aromatic amines as a class of compounds can be toxic and may be absorbed through the skin.[4] It is prudent to handle all new aromatic amines with care, assuming potential toxicity. Safe handling practices for amines include using appropriate personal protective equipment and ensuring adequate ventilation.[5][6]

  • Dicarboxylic Acid Functionality: Dicarboxylic acids are typically acidic and can be irritating to the skin and eyes.[7][8] While many are solids at room temperature, the dust can be an inhalation hazard.

Based on this analysis, 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with potential for systemic toxicity upon absorption.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is recommended to mitigate the risks identified above. The selection of PPE should be based on the specific laboratory procedure being performed and the potential for exposure.

Standard Laboratory Attire
  • Safety Glasses: Must be worn at all times in the laboratory.

  • Laboratory Coat: A full-length laboratory coat should be worn and kept fastened.

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory.

Recommended PPE for Handling 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid

The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (low dust/aerosol potential) Safety glasses with side shieldsNitrile or neoprene gloves (double-gloving recommended)Standard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood
Reactions and manipulations (potential for splashing) Chemical splash goggles or a full-face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood
Handling large quantities or potential for significant aerosol generation Full-face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant suit or coverallsHalf-mask or full-face respirator with appropriate cartridges for organic vapors and acid gases

Note on Glove Selection: Studies on aromatic amine permeation through protective gloves have shown that breakthrough times can vary significantly between glove materials.[4] It is advisable to consult glove manufacturer's compatibility charts for specific resistance to dichlorobenzene and similar aromatic compounds. Double-gloving provides an additional layer of protection.

Donning and Doffing PPE

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Outer Gloves

Doffing Sequence:

  • Outer Gloves (dispose of as hazardous waste)

  • Chemical-resistant apron or suit (if used)

  • Face shield or goggles

  • Lab coat

  • Inner Gloves (dispose of as hazardous waste)

  • Respiratory Protection (if used)

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Engineering Controls
  • Chemical Fume Hood: All manipulations of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid that could generate dust or aerosols should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • For small spills, use an absorbent material appropriate for chemical spills.

  • For larger spills, follow your institution's emergency procedures.

  • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Waste Disposal

As a halogenated organic compound, 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid and any materials contaminated with it must be disposed of as hazardous waste.[9][10]

  • Solid Waste: Collect solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled container for halogenated organic waste.[11] Do not mix with non-halogenated waste streams.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. [12]

Procedural Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Review SDS/Safety Information ppe_select Select Appropriate PPE start->ppe_select don_ppe Don PPE ppe_select->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh prepare Prepare Solution/Reaction weigh->prepare decontaminate Decontaminate Work Area prepare->decontaminate waste Segregate Halogenated Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash caption Figure 1. Procedural workflow for handling 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid.

Figure 1. Procedural workflow for handling 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
  • WASTE MANAGEMENT. (n.d.). Vertex AI Search.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. EPA.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Environment, Health and Safety, University of North Carolina at Chapel Hill.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • Hazard Summary: Dichlorophenyl Trichlorosilane. (2000). New Jersey Department of Health.
  • Personal Protective Equipment. (n.d.). U.S. Environmental Protection Agency.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Dichlorodiphenyldichloroethane. (n.d.). CAMEO Chemicals, NOAA.
  • Acetonedicarboxylic acid. (n.d.). Organic Syntheses.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (n.d.). Vertex AI Search.
  • Safety Data Sheet: Dichlorphenamide. (2025). MedchemExpress.com.
  • Kitamura, M., et al. (2016). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT).
  • Material Safety Data Sheet. (2018). Becton, Dickinson and Company.
  • Safety Data Sheet: 1,3-Dichloropropene. (2025). Fisher Scientific.
  • Safety Data Sheet: 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid. (2025). Thermo Fisher Scientific.
  • 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid. (n.d.). Sigma-Aldrich.
  • PREPARATION#DICARBOXYLIC ACIDS#KETOACIDS#α,β-UnsaturatedAcids#ACIDIC HYDROLYSIS#ACETO ACETIC ESTER. (2023, July 18). YouTube.
  • Safety Data Sheet: Dichlorophenylphosphine. (n.d.). TCI Chemicals.
  • Safety Data Sheet: 4,4'-DDT. (2025). MilliporeSigma.
  • The chemistry of Dicarboxylic Acids. (n.d.). SlideShare.
  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2019). IOSR Journal of Applied Chemistry.
  • Abu Shuheil, H. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Organic Chemistry: Current Research, 14(1).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
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3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
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